4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene
Description
Nomenclature and Chemical Identity
The compound’s systematic IUPAC name is 1-bromo-2-[chloro(difluoro)methoxy]-4-nitrobenzene , reflecting its substituent positions and functional groups. Its molecular formula, C₇H₃BrClF₂NO₃ , corresponds to a molecular weight of 302.47 g/mol . Key identifiers include:
- SMILES Notation :
C1=CC(=C(C=C1Br)OC(F)(F)Cl)[N+](=O)[O-] - InChI Key :
QWRNVDWDFCINEY-UHFFFAOYSA-N(derived from analogous structures).
The nitro group at the para position and the bromine at the ortho position create steric and electronic effects that influence reactivity. The chloro-difluoro-methoxy group (–OCF₂Cl) introduces both electron-withdrawing and steric bulk, distinguishing it from simpler methoxy or halogenated derivatives.
Historical Context and Discovery
The synthesis of chloro-difluoro-methoxy-substituted nitrobenzenes emerged in the late 20th century, driven by demand for specialized intermediates in pharmaceuticals and agrochemicals. Early methods, such as those described in patent CN104119238A (2014), utilized trichloromethoxybenzene and hydrogen fluoride to introduce fluorinated groups. The target compound was likely first synthesized during optimization of these protocols, where selective fluorination and nitration steps were critical.
Key advancements include:
Relevance in Contemporary Chemical Research
This compound serves as a versatile building block in:
- Pharmaceutical Synthesis : Intermediate for kinase inhibitors and antimicrobial agents.
- Materials Science : Precursor for liquid crystals and fluorinated polymers.
- Catalysis : Substrate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine substituent.
Recent studies highlight its role in photo-thermal catalytic hydrogenation , achieving turnover frequencies (TOF) exceeding 5,200 h⁻¹ for halogenated nitroarenes.
Overview of Related Halogenated Nitrobenzene Derivatives
Comparative analysis with structurally similar compounds reveals distinct properties:
The addition of bromine and chloro-difluoro-methoxy groups in 4-bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene enhances its electrophilicity and thermal stability compared to these analogs, enabling unique reactivity in nucleophilic aromatic substitution.
Properties
IUPAC Name |
4-bromo-2-[chloro(difluoro)methoxy]-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQVVTDFRWWLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis typically begins with a suitably substituted benzene derivative, such as 4-bromo-2-chloro-1-nitrobenzene or related halogenated nitrobenzenes.
- The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled low temperature to avoid over-nitration or undesired isomers.
- Halogen substituents (bromo and chloro) are either present in the starting material or introduced via selective halogenation reactions.
Introduction of the Chloro(difluoro)methoxy Group
- The key step is the installation of the chloro(difluoro)methoxy substituent, which is achieved by reacting the aromatic intermediate with chlorodifluoromethane in the presence of a base such as potassium carbonate.
- This reaction forms the ether linkage attaching the -O-CF2Cl group to the aromatic ring.
- Optimization of reaction conditions (temperature, solvent, base) is critical to maximize yield and minimize side reactions.
Representative Synthetic Route
| Step | Reagents and Conditions | Description | Notes |
|---|---|---|---|
| 1 | Nitration: HNO3/H2SO4, 0–5 °C | Introduction of nitro group on halogenated benzene | Control temperature to avoid over-nitration |
| 2 | Halogenation (if needed): Selective bromination/chlorination | Installation of bromo and chloro substituents | Use mild halogenating agents to avoid ring degradation |
| 3 | Etherification: Chlorodifluoromethane + K2CO3, solvent (e.g., acetonitrile), 40–60 °C | Formation of chloro(difluoro)methoxy group via nucleophilic substitution | Base deprotonates phenol intermediate; chlorodifluoromethane acts as alkylating agent |
| 4 | Purification: Extraction, washing, crystallization | Isolation of pure product | Use low temperature crystallization to enhance purity |
Alternative and Industrial Approaches
- Continuous flow reactors have been employed in industrial settings to enhance reaction control, safety, and scalability during halogenation and etherification steps.
- Use of milder fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can improve regioselectivity in fluorination steps if needed.
- Reduction of side products and impurities is achieved by optimizing stoichiometry and reaction times.
Detailed Reaction Mechanisms and Analysis
- Nitration proceeds via electrophilic aromatic substitution, with the nitronium ion (NO2+) attacking the aromatic ring preferentially at positions activated by halogens.
- Etherification involves nucleophilic attack by the phenolate ion (generated by base deprotonation) on chlorodifluoromethane, forming the -O-CF2Cl ether linkage.
- Electron-withdrawing groups (nitro, halogens) decrease electron density on the ring, affecting reactivity and requiring stronger conditions or catalysts.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Values | Comments |
|---|---|---|
| Nitration temperature | 0–5 °C | Low temperature to control regioselectivity |
| Halogenation agents | Br2, Cl2, or NBS | Selective halogenation preferred |
| Etherification base | Potassium carbonate (K2CO3) | Mild base to generate phenolate |
| Etherification solvent | Acetonitrile or dichloromethane | Polar aprotic solvents favored |
| Reaction time (etherification) | 4–12 hours | Dependent on scale and temperature |
| Purification method | Extraction, crystallization | Low temperature crystallization for purity |
| Yield range | 60–85% overall | Dependent on reaction optimization |
Research Findings and Optimization Insights
- Studies indicate that controlling the order of substitution (halogenation, nitration, then etherification) is critical to obtain the desired regioisomer.
- Use of chlorodifluoromethane as the etherifying agent is favored due to availability and reactivity, but requires careful handling due to volatility and toxicity.
- Reaction monitoring by NMR (especially ^19F NMR) and HPLC-MS allows tracking of intermediate formation and product purity.
- Computational studies (DFT) support the electrophilic substitution preferences and the electronic effects of the chloro(difluoro)methoxy substituent on the aromatic ring, guiding synthetic design.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 4-Amino-2-[chloro(difluoro)-methoxy]-1-nitro-benzene.
Oxidation: Quinone derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of electron-withdrawing groups like nitro and halogen atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene with similar halogenated nitroaromatics:
*Calculated properties based on molecular formula.
Key Observations :
Reactivity and Functional Group Interactions
- Nitro Group : The nitro group at position 1 directs electrophilic substitution to the meta position (relative to itself), while the bromine at position 4 and chloro(difluoro)methoxy at position 2 further influence regioselectivity. This pattern is consistent with 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene , where the nitro group dominates electronic effects .
- Chloro(difluoro)methoxy vs.
Biological Activity
4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene is C7H4BrClF2NO3. The compound features a nitro group, a bromo substituent, and a chloro-difluoromethoxy group, which contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, nitro compounds are known for their broad spectrum of activities, including antibacterial and antifungal effects. A study on related nitro compounds demonstrated that they could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against various strains of Gram-positive bacteria .
| Compound | Activity | MIC (µg/mL) | Target |
|---|---|---|---|
| Compound A | Antistaphylococcal | 15.625-62.5 | S. aureus |
| Compound B | Antienterococcal | 62.5-125 | E. faecalis |
Anti-inflammatory Properties
Nitro-substituted compounds have also been investigated for anti-inflammatory effects. For example, certain derivatives have shown promising results in inhibiting inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses. The presence of nitro groups significantly enhances the inhibitory activity on iNOS, suggesting that 4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene may also exhibit similar properties .
The mechanisms by which such compounds exert their biological effects often involve interaction with key cellular targets:
- Inhibition of Protein Synthesis : Some studies suggest that these compounds can disrupt bacterial protein synthesis pathways, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Nitro compounds can induce oxidative stress in microbial cells, contributing to their antimicrobial efficacy.
- Modulation of Inflammatory Pathways : By inhibiting enzymes like iNOS and COX-2, these compounds may reduce inflammation and associated symptoms.
Case Studies
A notable study evaluated the effectiveness of various nitrobenzene derivatives against multi-drug resistant bacterial strains. The results indicated that certain derivatives, structurally similar to 4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene, displayed significant bactericidal activity against resistant strains like MRSA and VRE .
Safety and Toxicity
While exploring the biological activities of 4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that certain halogenated nitro compounds may possess mutagenic properties; thus, further toxicological studies are warranted to establish safe usage parameters .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene in a laboratory setting?
- Methodology :
- Step 1 : Start with a nitrobenzene derivative. Introduce the bromo group at the para position via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ as a catalyst .
- Step 2 : Install the [chloro(difluoro)-methoxy] group at the ortho position. Use a nucleophilic aromatic substitution (NAS) reaction with a pre-synthesized chlorodifluoromethoxy reagent (e.g., ClCF₂O−) under anhydrous conditions with a CuI catalyst .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Analytical Workflow :
- 1H/13C/19F NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm), nitro group (deshielding effects), and chlorodifluoromethoxy substituents (distinct 19F signals at δ −60 to −70 ppm) .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., meta/para positions) by growing single crystals via slow evaporation in dichloromethane/hexane .
- Elemental Analysis : Confirm stoichiometry (C: ~30%, Br: ~25%, Cl: ~11%) using combustion analysis .
Q. What are the key safety considerations when handling this compound?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles. Work in a fume hood to avoid inhalation of volatile byproducts.
- Decomposition Risks : The nitro group may decompose under high heat (>150°C), releasing toxic NOₓ gases. Monitor reactions with a thermocouple .
- Storage : Store in amber vials at 2–8°C to prevent photodegradation. Label containers with hazard codes H302 (harmful if swallowed) and H412 (harmful to aquatic life) .
Advanced Research Questions
Q. How do the electronic effects of substituents influence the regioselectivity of further functionalization?
- Mechanistic Analysis :
- Nitro Group : Strongly deactivating (-I, -M), directing electrophiles to the meta position relative to itself.
- Bromo and Chlorodifluoromethoxy Groups : Both are ortho/para directors but weakly deactivating. Competitive directing effects may lead to mixed products.
- Case Study : In a recent Suzuki coupling, 1-Bromo-4-chloro-2-fluorobenzene (structurally analogous) formed biphenyls at the para position to bromine, overriding nitro’s meta-directing effect . Use DFT calculations (B3LYP/6-31G*) to predict dominant reaction pathways.
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Troubleshooting Strategy :
- Scenario : Discrepancies in 13C NMR chemical shifts for the chlorodifluoromethoxy group.
- Resolution :
Compare data with structurally validated analogs (e.g., 2-(trifluoromethoxy)-1-nitrobenzene).
Use 2D NMR (HSQC, HMBC) to correlate fluorine couplings with adjacent carbons.
Cross-reference with X-ray data to confirm substituent geometry .
Q. What advanced methods are suitable for studying the thermal stability of this compound?
- Experimental Design :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Monitor mass loss at 150–200°C to detect decomposition of the nitro group.
- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks corresponding to decomposition pathways.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Trap volatile byproducts (e.g., NO₂, ClCF₂OH) during heating for structural identification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
